Fmoc-4-Acetyl-DL-phenylalanine
Overview
Description
Fmoc-4-Acetyl-DL-phenylalanine is a compound with the molecular formula C26H23NO5 and a molecular weight of 429.46 . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an Fmoc group, a phenylalanine residue, and an acetyl group . The Fmoc group contributes to the aromaticity of the molecule, which is crucial for its self-assembly into hydrogels .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . Its optical rotation is [a]D20 = - 7 ± 2 ° (C=1 in MeOH) .Scientific Research Applications
Synthesis and Enzymatic Resolution
Fmoc-4-Acetyl-DL-phenylalanine is involved in the synthesis of protected amino acid derivatives suitable for solid-phase peptide synthesis. For instance, K. Baczko et al. (1996) describe the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, which are analogs of O-phosphotyrosine, crucial for studying phosphorylation sites in proteins (Baczko et al., 1996).
Signal Transduction Studies
The compound plays a significant role in signal transduction research. Yao et al. (1999) synthesized N-Fmoc protected derivatives as phosphotyrosyl mimetics, beneficial for studying SH2 domains, PTP domains, and protein-tyrosine phosphatases (Yao et al., 1999).
Self-Assembly and Hydrogelation
Research by D. Ryan et al. (2010) highlights the use of Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, in self-assembly and hydrogelation in aqueous solvents. This is significant for understanding hydrophobic and π–π interactions in molecular assemblies (Ryan et al., 2010).
Antibacterial Composite Materials
In 2019, L. Schnaider et al. explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. Their research indicates the potential of Fmoc-phenylalanine derivatives in biomedical applications, such as antibacterial materials (Schnaider et al., 2019).
Preparation for Solid Phase Peptide Synthesis
H. Deboves et al. (2001) discuss the synthesis of Fmoc-protected amino acids using organozinc chemistry, highlighting its relevance in automated solid-phase peptide synthesis (Deboves et al., 2001).
Mechanism of Action
The mechanism of action of Fmoc-4-Acetyl-DL-phenylalanine is primarily through its ability to self-assemble into hydrogels . The key role of Fmoc, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .
Safety and Hazards
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619915 | |
Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204716-07-4 | |
Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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